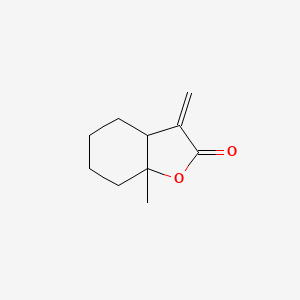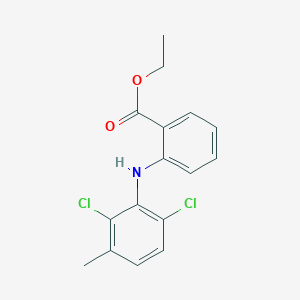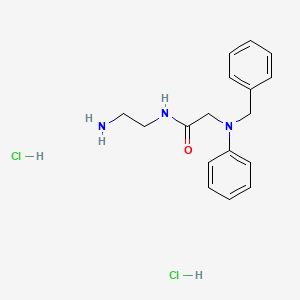
7a-Methyl-3-methylenehexahydrobenzofuran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7a-methyl-3-methylidene-4,5,6,7-tetrahydro-3aH-benzofuran-2-one involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction mixture is often refluxed for a couple of hours with azeotropic removal of the generated water . The exact conditions, such as temperature and solvents, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
7a-methyl-3-methylidene-4,5,6,7-tetrahydro-3aH-benzofuran-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
Wissenschaftliche Forschungsanwendungen
7a-methyl-3-methylidene-4,5,6,7-tetrahydro-3aH-benzofuran-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 7a-methyl-3-methylidene-4,5,6,7-tetrahydro-3aH-benzofuran-2-one involves its interaction with specific molecular targets and pathways. The exact targets can vary depending on the biological context, but it often involves binding to enzymes or receptors, thereby modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other benzofuran derivatives such as:
- 7a-Methyl-3-methylenehexahydro-1-benzofuran-2 (3H)-one
- 7a-Methyl-3-methylenehexahydrobenzofuran-2-one
Uniqueness
What sets 7a-methyl-3-methylidene-4,5,6,7-tetrahydro-3aH-benzofuran-2-one apart is its unique structural features and the specific biological activities it exhibits. Its methylidene group and tetrahydrobenzofuran core contribute to its distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
67498-53-7 |
|---|---|
Molekularformel |
C10H14O2 |
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
7a-methyl-3-methylidene-4,5,6,7-tetrahydro-3aH-1-benzofuran-2-one |
InChI |
InChI=1S/C10H14O2/c1-7-8-5-3-4-6-10(8,2)12-9(7)11/h8H,1,3-6H2,2H3 |
InChI-Schlüssel |
CPAWXRWDKTWXJD-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CCCCC1C(=C)C(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5-Fluoro-2-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-2H-indazole-7-carboxamide hydrochloride](/img/structure/B13776978.png)







